Py-py-cof

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

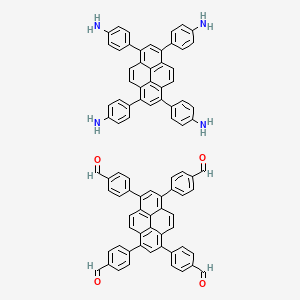

Pyrene-pyrene-covalent organic framework (Py-py-cof) is a type of covalent organic framework (COF) that incorporates pyrene units into its structure. Covalent organic frameworks are crystalline, porous polymers that are formed by the covalent bonding of organic building blocks. Pyrene-pyrene-covalent organic framework is known for its high thermal and chemical stability, as well as its unique photophysical properties, making it a promising material for various applications in chemistry, biology, and industry .

Méthodes De Préparation

The synthesis of Pyrene-pyrene-covalent organic framework typically involves solvothermal conditions, where the reactants are heated in a solvent at high temperatures and pressures. One common method involves the condensation of pyrene-based building blocks with other organic linkers to form the covalent organic framework. The reaction conditions, such as temperature, solvent, and reaction time, can be optimized to achieve high crystallinity and porosity .

In industrial production, the synthesis of Pyrene-pyrene-covalent organic framework can be scaled up using similar solvothermal methods, with careful control of reaction parameters to ensure consistent quality and yield. Other methods, such as mechanochemical synthesis and microwave-assisted synthesis, have also been explored for the production of covalent organic frameworks .

Analyse Des Réactions Chimiques

Pyrene-pyrene-covalent organic framework undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and catalyst, can significantly influence the outcome of these reactions .

For example, oxidation of Pyrene-pyrene-covalent organic framework can be achieved using strong oxidizing agents, leading to the formation of oxidized products with altered electronic properties. Reduction reactions can be carried out using reducing agents, resulting in the formation of reduced products with different chemical and physical properties. Substitution reactions involve the replacement of specific functional groups within the framework, leading to the formation of new derivatives with tailored properties .

Applications De Recherche Scientifique

Pyrene-pyrene-covalent organic framework has a wide range of scientific research applications due to its unique properties. In chemistry, it is used as a photocatalyst for visible-light-driven hydrogen generation and other photochemical reactions . Its high porosity and surface area make it an excellent material for gas adsorption and storage, as well as for pollutant removal and separation processes .

In biology and medicine, Pyrene-pyrene-covalent organic framework is explored for its potential in drug delivery and biomedical imaging, thanks to its biocompatibility and tunable pore sizes . In industry, it is used in the development of advanced filtration systems, energy storage devices, and optoelectronic applications .

Mécanisme D'action

The mechanism of action of Pyrene-pyrene-covalent organic framework is primarily based on its ability to interact with light and other molecules through its extended π-conjugated system. The pyrene units within the framework can absorb visible light, leading to the generation of excited states that can participate in photochemical reactions .

The molecular targets and pathways involved in these reactions depend on the specific application. For example, in photocatalysis, the excited states of Pyrene-pyrene-covalent organic framework can transfer electrons to reactant molecules, facilitating redox reactions. In gas adsorption, the framework’s high surface area and porosity allow for the selective capture and storage of gas molecules .

Comparaison Avec Des Composés Similaires

Pyrene-pyrene-covalent organic framework can be compared with other covalent organic frameworks that incorporate different building blocks, such as boronate esters, imines, and hydrazones. Similar compounds include Pyrene-COF, Pyrene-1P-COF, and Pyrene-TT-COF, which differ in their structural and electronic properties .

What sets Pyrene-pyrene-covalent organic framework apart is its high concentration of pyrene units, which enhances its photophysical properties and makes it particularly effective for applications involving light absorption and emission . Additionally, its unique structure allows for greater control over pore size and surface functionality, making it a versatile material for various scientific and industrial applications .

Propriétés

Formule moléculaire |

C84H56N4O4 |

|---|---|

Poids moléculaire |

1185.4 g/mol |

Nom IUPAC |

4-[3,6,8-tris(4-aminophenyl)pyren-1-yl]aniline;4-[3,6,8-tris(4-formylphenyl)pyren-1-yl]benzaldehyde |

InChI |

InChI=1S/C44H26O4.C40H30N4/c45-23-27-1-9-31(10-2-27)39-21-40(32-11-3-28(24-46)4-12-32)36-19-20-38-42(34-15-7-30(26-48)8-16-34)22-41(33-13-5-29(25-47)6-14-33)37-18-17-35(39)43(36)44(37)38;41-27-9-1-23(2-10-27)35-21-36(24-3-11-28(42)12-4-24)32-19-20-34-38(26-7-15-30(44)16-8-26)22-37(25-5-13-29(43)14-6-25)33-18-17-31(35)39(32)40(33)34/h1-26H;1-22H,41-44H2 |

Clé InChI |

LBTGQVQALOJZBC-UHFFFAOYSA-N |

SMILES canonique |

C1=CC(=CC=C1C=O)C2=CC(=C3C=CC4=C(C=C(C5=C4C3=C2C=C5)C6=CC=C(C=C6)C=O)C7=CC=C(C=C7)C=O)C8=CC=C(C=C8)C=O.C1=CC(=CC=C1C2=CC(=C3C=CC4=C(C=C(C5=C4C3=C2C=C5)C6=CC=C(C=C6)N)C7=CC=C(C=C7)N)C8=CC=C(C=C8)N)N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Chloro-2-cyclopropylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B15051858.png)

![(1S)-6-Oxaspiro[2.5]octan-1-amine](/img/structure/B15051868.png)

![[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl][(3-fluorophenyl)methyl]amine](/img/structure/B15051878.png)

-1H-pyrazol-4-yl]methyl})amine](/img/structure/B15051884.png)

![4-Chloro-6-methoxy-1,3-dihydropyrrolo[2,3-b]pyridin-2-one](/img/structure/B15051887.png)

![(1S,3S,4S)-2-tert-butoxycarbonyl-5-oxo-2-azabicyclo[2.2.2]octane-3-carboxylic acid](/img/structure/B15051891.png)

![(3R,4R)-3-Methyl-2-oxa-8-azaspiro[4.5]decan-4-amine hydrochloride](/img/structure/B15051895.png)

![4-Chloro-2-methyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one](/img/structure/B15051914.png)

![{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}(3-methoxypropyl)amine](/img/structure/B15051918.png)